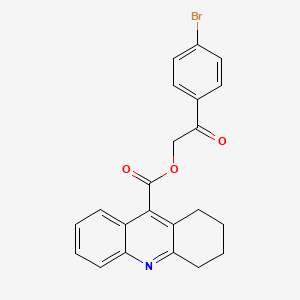

2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Description

2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a synthetic derivative of tetrahydroacridine, a heterocyclic scaffold with applications in medicinal chemistry and materials science. The compound features a 4-bromophenyl group attached via a 2-oxoethyl ester linkage to the 9-carboxylate position of the tetrahydroacridine core.

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO3/c23-15-11-9-14(10-12-15)20(25)13-27-22(26)21-16-5-1-3-7-18(16)24-19-8-4-2-6-17(19)21/h1,3,5,7,9-12H,2,4,6,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMZYNMZPZDKKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves a multi-step process:

Formation of the Bromophenyl Intermediate: The initial step often involves the bromination of a phenyl ring to introduce the bromine atom at the para position.

Coupling with Tetrahydroacridine: The bromophenyl intermediate is then coupled with a tetrahydroacridine derivative. This step may involve a Friedel-Crafts acylation reaction, where the bromophenyl group is introduced to the tetrahydroacridine core.

Esterification: The final step involves the esterification of the carboxylate group with the oxoethyl group, typically using an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroacridine ring, leading to the formation of acridine derivatives.

Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

Oxidation: Acridine derivatives.

Reduction: Hydroxyethyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Medicinally, compounds containing the tetrahydroacridine moiety are investigated for their potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The bromophenyl group can enhance binding affinity through halogen bonding, while the tetrahydroacridine core can interact with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogues and their distinguishing features:

Intermolecular Interactions and Crystallinity

The 2-oxoethyl ester group in all analogues facilitates weak C–H···O hydrogen bonds, leading to dimeric structures with R₂(10) graph-set motifs (Figure 4, ). However, additional C–H···O interactions (e.g., C14–H14A···O3) in the bromophenyl compound could stabilize a three-dimensional network .

Biological Activity

The compound 2-(4-Bromophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a member of the tetrahydroacridine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity with a focus on its pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with appropriate acylating agents in the presence of catalysts. The resulting product features a tetrahydroacridine core, which is known for its ability to interact with various biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H16BrNO3 |

| Molecular Weight | 356.21 g/mol |

| CAS Number | 131818-17-2 |

| Melting Point | Not specified |

Biological Activity

Research indicates that compounds in the tetrahydroacridine class exhibit a range of biological activities including neuroprotective effects, anti-inflammatory properties, and potential as anticancer agents. The specific compound under consideration has been evaluated for its effects on various cellular pathways.

Neuroprotective Effects

Studies have shown that tetrahydroacridine derivatives can enhance cognitive function and exhibit neuroprotective properties. For instance, they may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in memory retention and reduced levels of amyloid-beta plaques compared to control groups. This suggests that the compound may modulate cholinergic signaling pathways effectively.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.5 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 18.0 | Inhibition of proliferation |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

- AChE Inhibition: Enhances cholinergic transmission.

- Cell Cycle Regulation: Modulates cyclin-dependent kinases leading to cell cycle arrest.

- Apoptosis Induction: Activates caspase pathways resulting in programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.